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molecular formula C8H15NO2 B8632036 3-Amino-3-(1-methylcyclobutyl)propanoic acid

3-Amino-3-(1-methylcyclobutyl)propanoic acid

Cat. No. B8632036
M. Wt: 157.21 g/mol
InChI Key: MOBFSVADBMEAIH-UHFFFAOYSA-N
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Patent
US09394302B2

Procedure details

A solution of racemic 2-benzyl-3-(1-methylcyclobutyl)isoxazolidin-5-one, 115a, (0.18 g, 1.28 mmol) in MeOH (2.9 mL) was shaken overnight under 50 psi hydrogen in the presence of 50 mg palladium hydroxide catalyst. The mixture was filtered through Celite and the volatiles were removed under reduced pressure to afford the desired product that was used without further purification: 1H NMR (400 MHz, MeOD) δ 3.42 (dd, J=11.0, 1.9 Hz, 1H), 2.26 (ddd, J=27.8, 16.7, 6.5 Hz, 2H), 1.86 (dddd, J=36.9, 26.3, 11.2, 7.6 Hz, 6H), 1.18 (s, 3H).
Name
racemic 2-benzyl-3-(1-methylcyclobutyl)isoxazolidin-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
115a
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.9 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH:12]([C:13]2([CH3:17])[CH2:16][CH2:15][CH2:14]2)[CH2:11][C:10](=[O:18])[O:9]1)C1C=CC=CC=1.[H][H]>CO.[OH-].[Pd+2].[OH-]>[NH2:8][CH:12]([C:13]1([CH3:17])[CH2:16][CH2:15][CH2:14]1)[CH2:11][C:10]([OH:18])=[O:9] |f:3.4.5|

Inputs

Step One
Name
racemic 2-benzyl-3-(1-methylcyclobutyl)isoxazolidin-5-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1OC(CC1C1(CCC1)C)=O
Name
115a
Quantity
0.18 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1OC(CC1C1(CCC1)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
2.9 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)C1(CCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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